Methyl 1H-1,2,3-triazol-1-ylacetate
Overview
Description
“Methyl 1H-1,2,3-triazol-1-ylacetate” is a chemical compound that belongs to the class of 1,2,3-triazoles . Triazoles are notable for their therapeutic importance and are linked with amine and ester groups . They are stable against metabolic degradation, can engage in hydrogen bonding, and are involved in dipole-dipole and π-stacking interactions . These unique features contribute to their enhanced biocompatibility .
Synthesis Analysis
The synthesis of 1,2,3-triazole hybrids, such as “this compound”, involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction occurs between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The synthesized triazoles are then thoroughly characterized using different spectral techniques .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,2,3-triazole ring, which is a five-membered ring consisting of two carbon atoms and three nitrogen atoms . This structure is known for its stability and ability to engage in various types of interactions, contributing to its wide range of applications .Chemical Reactions Analysis
The chemical reactions involving “this compound” primarily involve the 1,2,3-triazole ring. One notable reaction is the Cu (I) catalyzed [3+2] dipolar cycloaddition, which is used in the synthesis of 1,2,3-triazole hybrids . This reaction is regioselective, yielding 1,4-disubstituted-1,2,3-triazoles .Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid at room temperature . Its molecular weight is 191.19 .Scientific Research Applications
Supramolecular and Coordination Chemistry
1,2,3-Triazoles, including derivatives like Methyl 1H-1,2,3-triazol-1-ylacetate, are known for their unique combination of facile accessibility via click chemistry and diverse supramolecular interactions. These interactions include hydrogen and halogen bonding, anion recognition, and coordination via nitrogen donors in triazolate and triazolium ions. Such properties enable their use in anion recognition, catalysis, and photochemistry, significantly extending beyond the initial scope of click chemistry (Schulze & Schubert, 2014).
Drug Discovery
In drug discovery, the copper-(I)-catalyzed formation of 1,2,3-triazoles from azides and terminal acetylenes, a core reaction in click chemistry, is highly valued for its reliability, specificity, and bio-compatibility. Triazole products from such reactions are not merely passive linkers but actively engage with biological targets through hydrogen bonding and dipole interactions, showcasing their potential in developing new therapeutic agents (Kolb & Sharpless, 2003).
Synthesis and Structural Analysis
This compound has been synthesized through a one-pot, three-component strategy and characterized using various spectroscopic techniques. Its crystal structure investigations revealed stabilization by weak intermolecular hydrogen bonding interactions, forming dimers. Such structural insights are crucial for understanding the compound's reactivity and potential applications in designing materials and molecules with desired properties (Ahmed et al., 2016).
Antimicrobial Applications
Derivatives of 1,2,3-triazoles, including this compound, have been explored for their antimicrobial activities. For instance, certain 4-substituted N-phenyl-1,2,3-triazole derivatives exhibited significant in vitro activity against Mycobacterium tuberculosis, highlighting their potential in addressing infectious diseases and contributing to the development of new antimicrobials (Boechat et al., 2011).
Safety and Hazards
The safety information for “Methyl 1H-1,2,3-triazol-1-ylacetate” indicates that it has a hazard statement of H302, which means it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and not eating, drinking or smoking when using this product (P270) .
properties
IUPAC Name |
methyl 2-(triazol-1-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-5(9)4-8-3-2-6-7-8/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFPKOHATFOSKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.